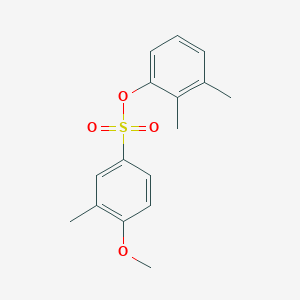

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate

Description

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (CAS: 110047-12-6) is a sulfonate ester featuring a 2,3-dimethylphenyl group attached to a 4-methoxy-3-methylbenzenesulfonate moiety. This compound belongs to a class of aromatic sulfonates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The structural uniqueness of this compound lies in its dual methyl and methoxy substituents, which influence its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWTIUBFMLBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylphenol with 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize the yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonate group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate finds applications in several scientific research areas:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including dyes, pigments, and polymers.

Material Science: It is utilized in the development of advanced materials such as liquid crystals and conductive polymers.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with various substrates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related sulfonates and esters to highlight the impact of substituents on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound acts as an electron donor, enhancing resonance stabilization of the sulfonate group. In contrast, the 4-chloro substituent in (2,3-dimethylphenyl) 4-chlorobenzoate () introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attack .

- Conjugation Effects : The benzofuran-based sulfonate in exhibits extended conjugation due to its Z-configuration and dimethoxy substituents, which may improve UV stability compared to the target compound’s simpler benzene backbone .

Biological Activity

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (CAS No. 865611-70-7) is a synthetic compound that has garnered interest in various fields of research, particularly in organic chemistry, pharmaceuticals, and materials science. This article provides a detailed overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a dimethylphenyl ring and a methoxy-substituted methylbenzenesulfonate moiety. Its molecular formula is , indicating the presence of functional groups that contribute to its reactivity and biological interactions.

Synthesis Methods

Synthetic Routes:

- Michael Addition: The compound can be synthesized through the Michael addition of N-heterocycles to chalcones, facilitating the formation of complex molecules.

- Povarov Cycloaddition: This method is employed to create new materials with desired properties by utilizing the compound as a precursor.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have indicated that it may influence enzyme activity and receptor interactions due to its structural characteristics.

Applications in Research

-

Pharmaceutical Development:

- The compound serves as a precursor for synthesizing bioactive molecules, including β-azolyl ketones, which are integral in fungicide and herbicide formulations. These derivatives exhibit a range of biological effects, contributing to therapeutic applications in agriculture and medicine.

-

Biochemical Assays:

- It is utilized in biochemical assays to study small molecule interactions with biological systems. This includes investigations into binding mechanisms with enzymes or receptors, enhancing the understanding of drug design.

-

Environmental Science:

- Research has shown potential applications in developing eco-friendly pesticides. The compound's stability and degradation pathways are assessed under simulated environmental conditions, indicating its role in sustainable agricultural practices.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies: Research demonstrated that derivatives of similar compounds can inhibit specific biological pathways, suggesting that modifications to the sulfonate structure may enhance or diminish these effects .

- Selectivity Profiles: A comparative analysis with related compounds highlighted that structural variations significantly impact the selectivity towards certain biological targets, such as dopamine receptors .

Comparison of Biological Activity with Related Compounds

| Compound Name | Structure | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| 4-Methoxyphenyl Ether | Structure | 710 ± 150 | 15,700 ± 3,000 |

| 2-Methoxyphenyl Ether | Structure | 278 ± 62 | 9,000 ± 3,700 |

| 3-Methoxyphenyl Ether | Structure | 98 ± 21 | 6,800 ± 1,400 |

Note: EC50 represents the concentration required for half-maximal effect; IC50 indicates the concentration required for half-maximal inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.